4-Bromo-2-nitrotoluene
Overview
Description
4-Bromo-2-nitrotoluene is a nitrotoluene derivative . It has a molecular weight of 216.03 and its linear formula is CH3C6H3(NO2)Br . The CAS Number is 60956-26-5 .
Synthesis Analysis
4-Bromo-2-nitrotoluene can be synthesized by the regioselective bromination of o-nitrotoluene . There are several methods for the synthesis of this compound. One method involves the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone . Another method involves the reaction of 4-bromo-2-nitroxyl chloride toluene with sodium Metal 99.5 .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitrotoluene is represented by the SMILES string Cc1ccc(Br)cc1N+=O . The InChI is 1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 .Chemical Reactions Analysis
4-Bromo-2-nitrotoluene can be used as a starting material in the synthesis of various compounds such as 4-bromo-2-nitrobenzylidene, 4-bromo-2-nitrobenzaldehyde, 4-bromo-2-chlorotoluene, 4-bromo-2-nitrobenzoic acid by oxidation, and 6-bromoindole by Batcho-Leimgruber indole synthesis .Physical And Chemical Properties Analysis
4-Bromo-2-nitrotoluene is a solid with a boiling point of 130 °C/12 mmHg and a melting point of 45-48 °C . It is insoluble in water . Its density is 1.6±0.1 g/cm3, and it has a vapour pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Synthesis of Organic Compounds
4-Bromo-2-nitrotoluene: serves as a starting material in the synthesis of various organic compounds. For instance, it is used to produce 4-bromo-2-nitrobenzylidene and 4-bromo-2-nitrobenzaldehyde . These intermediates are crucial for further chemical transformations in organic synthesis .
Pharmaceutical Research
In pharmaceutical research, 4-Bromo-2-nitrotoluene is utilized to synthesize complex molecules. An example includes the creation of 3-(4-bromo-2-nitrophenyl)-2-[2-(tert-butyldimethylsilanyloxy)ethyl]-N-(2,4-dichloro-6-iodophenyl)-N-methoxymethylacrylamide , which could be a potential candidate for drug development .
Dye Production
This compound is also instrumental in the synthesis of dyes, such as 6-bromoindole , which is a precursor for Tyrian Purple (6,6′-Dibromoindigo), a historically significant dye . The synthesis of Tyrian Purple is a notable application due to its relevance in cultural heritage and textile industry.
Safety and Hazards
4-Bromo-2-nitrotoluene is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
Relevant Papers One relevant paper is “Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present” which discusses the synthesis of 6,6′-dibromoindigo, a dye related to 4-Bromo-2-nitrotoluene .
Mechanism of Action
Target of Action
4-Bromo-2-nitrotoluene is a derivative of nitrotoluene, synthesized by the regioselective bromination of o-nitrotoluene As a nitrotoluene derivative, it may interact with various biological materials or organic compounds in life science-related research .
Mode of Action
The synthesis of this compound involves the introduction of a bromine, a methyl group, and a nitro group . The bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 . The order of these reactions is critical to the success of the overall scheme .
Biochemical Pathways
Given its chemical structure, it may interact with various biochemical pathways involved in life science research .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
As a biochemical reagent, it may have various effects depending on the specific biological or organic compounds it interacts with .
properties
IUPAC Name |
4-bromo-1-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXALJXBRSMFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209784 | |
Record name | 4-Bromo-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrotoluene | |
CAS RN |
60956-26-5 | |
Record name | 4-Bromo-1-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60956-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Bromo-2-nitrotoluene in the synthesis of 4-Bromo-2-chlorotoluene?
A1: 4-Bromo-2-nitrotoluene serves as the starting material in the synthesis of 4-Bromo-2-chlorotoluene []. The synthesis involves a two-step process: first, the nitro group (-NO2) in 4-Bromo-2-nitrotoluene is reduced to an amine group (-NH2) forming 5-bromo-2-methylaniline. This compound then undergoes diazotization followed by a Sandmeyer reaction to replace the amine group with chlorine, yielding the final product, 4-Bromo-2-chlorotoluene [].
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